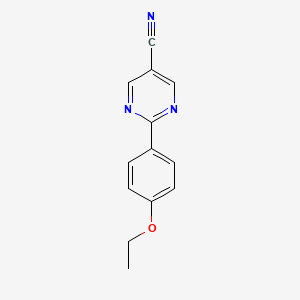

5-Cyano-2-(4-ethoxyphenyl)-pyrimidine

Description

Properties

Molecular Formula |

C13H11N3O |

|---|---|

Molecular Weight |

225.25 g/mol |

IUPAC Name |

2-(4-ethoxyphenyl)pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C13H11N3O/c1-2-17-12-5-3-11(4-6-12)13-15-8-10(7-14)9-16-13/h3-6,8-9H,2H2,1H3 |

InChI Key |

JPSCCKVZKCJDHR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC=C(C=N2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Table 1: Structural Comparison of Pyrimidine Derivatives

Key Observations :

- Electron-Withdrawing Groups: The cyano group in the target compound is a stronger electron-withdrawing substituent compared to the carboethoxy group in , which may enhance electrophilic reactivity or influence intermolecular interactions.

- Schiff Base vs. Cyano: Compound III (Schiff base) in shows enhanced antibacterial activity due to the -C=N- bond, suggesting that the cyano group in the target compound might prioritize different bioactivity pathways, such as enzyme inhibition via nitrile interactions.

Physicochemical Properties

Table 2: Physicochemical Data for Selected Compounds

Key Observations :

- The 4-ethoxyphenyl group may enhance lipid solubility compared to purely aromatic substituents, balancing hydrophilicity and lipophilicity.

Key Observations :

- Schiff bases like Compound III leverage the -C=N- bond for targeted antimicrobial action, whereas the cyano group in the target compound may interact with cysteine residues in enzymes, offering a different mechanism .

- The absence of a sulphanyl group (cf. ) in the target compound may reduce toxicity compared to 4-benzylsulphanyl pyrimidines, which show higher cytotoxicity .

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method for synthesizing 5-cyano-pyrimidine derivatives involves a one-pot cyclocondensation of ethyl cyanoacetate, thiourea, and an aromatic aldehyde. For 5-cyano-2-(4-ethoxyphenyl)-pyrimidine, 4-ethoxybenzaldehyde serves as the aryl source. The reaction proceeds via a Knoevenagel condensation between ethyl cyanoacetate and the aldehyde, forming an α,β-unsaturated intermediate. Thiourea then participates in nucleophilic attack, cyclizing to form the pyrimidine ring.

Typical Conditions :

-

Solvent : Ethanol or DMF

-

Catalyst : Piperidine or K₂CO₃

-

Temperature : Reflux (80–100°C)

-

Time : 4–12 hours

The product of this reaction is typically 6-(4-ethoxyphenyl)-5-cyano-2-thiouracil (1 ), characterized by a thiol group at position 2.

Desulfurization and Aromatization

To convert 1 into the target aromatic pyrimidine, desulfurization is required. Raney nickel in ethanol under reflux conditions selectively removes the thiol group, yielding 5-cyano-6-(4-ethoxyphenyl)-pyrimidin-2(1H)-one (2 ). Subsequent dehydrogenation using Pd/C or oxidative agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) eliminates the hydroxyl group, producing the fully aromatic this compound.

Key Analytical Data :

-

IR : Absence of S–H stretch (~2550 cm⁻¹) post-desulfurization.

-

¹H NMR : Aromatic protons of the 4-ethoxyphenyl group appear as a doublet at δ 7.5–7.7 ppm (J = 8.5 Hz), while the ethoxy group resonates as a quartet at δ 4.1 ppm (OCH₂CH₃) and a triplet at δ 1.4 ppm (CH₃).

Halogenation and Nucleophilic Substitution

Chlorination of Thiouracil Intermediates

Treatment of 1 with POCl₃/PCl₅ at 80–100°C replaces the hydroxyl group at position 4 with chlorine, forming 4-chloro-6-(4-ethoxyphenyl)-5-cyano-2-thiopyrimidine (3 ). This intermediate serves as a versatile precursor for further functionalization.

Displacement of Chlorine

Reacting 3 with nucleophiles like ammonia or amines substitutes the chlorine at position 4. However, to retain the hydrogen at position 4 (as in the target compound), controlled hydrolysis under mild acidic conditions (e.g., HCl/EtOH) is employed. This step requires precise stoichiometry to avoid over-hydrolysis.

Optimized Protocol :

-

Reagent : 10% HCl in ethanol

-

Temperature : 60°C

-

Time : 2 hours

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation significantly reduces reaction times. A mixture of ethyl cyanoacetate, 4-ethoxybenzaldehyde, and thiourea in DMF with K₂CO₃ irradiated at 210 W for 10 minutes yields 1 in 85% purity, compared to 55% via conventional heating.

Advantages Over Conventional Methods

Multicomponent Reactions with Malononitrile

Alternative Route Using Malononitrile

A three-component reaction of malononitrile, urea, and 4-ethoxybenzaldehyde in the presence of NH₄Cl at 90°C produces 4-amino-6-(4-ethoxyphenyl)-pyrimidine-5-carbonitrile (4 ). Deamination via diazotization (NaNO₂/HCl) followed by reduction (H₃PO₂) removes the amino group, yielding the target compound.

Critical Considerations :

-

Diazotization must occur at 0–5°C to prevent side reactions.

Post-Synthetic Modifications

Suzuki-Miyaura Coupling

For pyrimidines with a halogen at position 2, Suzuki coupling with 4-ethoxyphenylboronic acid introduces the aryl group. However, this method requires pre-synthesized 2-chloro-5-cyano-pyrimidine, which is less practical than direct cyclocondensation.

Methylation and Oxidation

Methylation of 1 with methyl iodide in acetonitrile/K₂CO₃ forms 2-methylthio-6-(4-ethoxyphenyl)-5-cyano-pyrimidine (5 ). Oxidation with m-CPBA converts the methylthio group to a sulfone, which undergoes nucleophilic displacement with hydroxide to yield the desired product.

Analytical Characterization

Spectroscopic Validation

Comparative Data Table

| Method | Yield (%) | Time (h) | Key Intermediate |

|---|---|---|---|

| Cyclocondensation | 55–85 | 4–12 | 1 |

| Microwave-Assisted | 85 | 0.17 | 1 |

| Halogenation/Substitution | 70 | 6 | 3 |

| Malononitrile Route | 65 | 8 | 4 |

Challenges and Optimization

Q & A

Q. What are the optimal synthetic routes for preparing 5-Cyano-2-(4-ethoxyphenyl)-pyrimidine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves condensation reactions between appropriately substituted precursors. For pyrimidine derivatives, a common approach is the cyclization of β-dicarbonyl compounds with amidines or urea derivatives under acidic or basic conditions . Key optimization steps include:

- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance reaction efficiency.

- Temperature Control : Maintain temperatures between 80–120°C to balance reaction rate and side-product formation.

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity .

Example protocol: Start with 4-ethoxyphenylacetonitrile and cyanamide in a DMF/toluene mixture under reflux, followed by acid quenching and solvent evaporation .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substituent positions. For example, the cyano group (C≡N) appears as a singlet near δ 110–120 ppm in ¹³C NMR .

- Mass Spectrometry (ESI-MS) : Provides molecular ion peaks ([M+H]⁺) and fragmentation patterns to verify molecular weight and functional groups .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles (e.g., C–C = 0.005 Å accuracy) and confirms the pyrimidine ring geometry .

Advanced Research Questions

Q. What strategies are effective in analyzing the biological activity of this compound against specific enzymatic targets?

- Methodological Answer :

- In Vitro Assays : Use enzyme inhibition assays (e.g., fluorometric or colorimetric methods) with purified targets like dihydrofolate reductase (DHFR). Measure IC₅₀ values at varying concentrations (1 nM–100 µM) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing ethoxy with methoxy) and compare inhibition potency. For example, pyrimidine derivatives with electron-withdrawing groups often show enhanced binding to hydrophobic enzyme pockets .

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with protein structures (PDB ID: 1U72 for DHFR) .

Q. How can computational chemistry be applied to predict the reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the cyano group’s LUMO may facilitate nucleophilic attacks .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability (RMSD < 2 Å) and identify key residues (e.g., Asp27 in DHFR) .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP ≈ 2.5 for optimal membrane permeability) .

Experimental Design & Data Analysis

Q. How should researchers resolve discrepancies in biological activity data for this compound across different assays?

- Methodological Answer :

- Replicate Studies : Perform triplicate experiments under standardized conditions (pH 7.4, 37°C) to minimize variability .

- Assay Validation : Compare results across orthogonal methods (e.g., fluorescence-based vs. radiometric assays).

- Control Compounds : Include positive controls (e.g., methotrexate for DHFR inhibition) to benchmark activity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles .

- Waste Disposal : Collect organic waste in labeled containers and treat with neutralization agents (e.g., sodium bicarbonate) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.